N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide
Description
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Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11(2)15(17)16(13-8-9-21(18,19)10-13)12-4-6-14(20-3)7-5-12/h4-9,11,13H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKURFRQYHPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dioxido-thiophene moiety and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 299.36 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer contexts where enzyme modulation can disrupt cellular processes.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways that are critical for cell survival and proliferation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This activity is likely due to its ability to inhibit bacterial cell wall synthesis through enzyme inhibition. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
Anticancer Activity
Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of pathways related to cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 20 µg/mL. |
| Study 2 | Showed that related thiophene derivatives induced apoptosis in human cancer cell lines at concentrations ranging from 10 to 50 µM. |
| Study 3 | Investigated the compound's effect on enzyme activity related to bacterial cell wall synthesis; significant inhibition was noted at low concentrations. |
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
- Temperature control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .
- Catalysts : Palladium-based catalysts may accelerate cross-coupling steps .
Basic: Which spectroscopic and analytical techniques are employed for structural characterization?
Q. Primary methods :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the thiophene and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfone, amide C=O) via characteristic absorption bands .
Q. Supporting data :
| Technique | Key Information Confirmed | Reference |
|---|---|---|
| H NMR | Integration ratios for methoxy (-OCH) and thiophene protons | |
| HRMS | Exact mass (e.g., 385.5 g/mol for analogs) |
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antifungal vs. no activity)?
Q. Methodological approaches :
- Dose-response assays : Test activity across a concentration gradient to identify threshold effects .
- Structural analogs comparison : Evaluate substituent impacts (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) on bioactivity .
- Assay standardization : Ensure consistent conditions (e.g., pH, temperature) across studies to minimize variability .
Case example : A study showing antifungal activity might use Candida albicans cultures at pH 6.5, while a conflicting study tests Aspergillus at pH 7.4. Adjusting assay parameters can clarify these discrepancies .
Advanced: What strategies are used to study the compound’s mechanism of action against molecular targets?
Q. Experimental frameworks :
- Molecular docking simulations : Predict interactions with fungal cytochrome P450 enzymes or mammalian inflammatory targets (e.g., COX-2) .
- Enzyme inhibition assays : Measure IC values against purified targets (e.g., fungal lanosterol demethylase) .
- Metabolic profiling : Use LC-MS to track metabolite changes in treated cell lines, identifying disrupted pathways .
Key findings : Analogous compounds inhibit cell wall synthesis in fungi via sulfone-mediated disruption of ergosterol biosynthesis .
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Q. Stability data :
| Condition | Stability | Reference |
|---|---|---|
| Room temperature (25°C) | Stable for >6 months in inert atmosphere | |
| Aqueous solutions (pH 7.4) | Degrades by 15% over 72 hours | |
| Strong oxidizers (e.g., HNO) | Rapid decomposition |
Recommendations : Store under argon at -20°C for long-term stability. Avoid exposure to light or humid environments .
Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity?
Q. Methodology :
- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-donating groups (e.g., -OCH) at the 4-methoxyphenyl position .
- Bioisosteric replacement : Replace the thiophene sulfone with a pyridine-N-oxide to assess impact on solubility and target binding .
- Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability to prioritize analogs with drug-like properties .
Q. Example SAR table :
| Analog | Substituent | Antifungal IC (µM) | LogP |
|---|---|---|---|
| Parent | 4-OCH | 12.5 | 3.2 |
| A | 4-F | 8.7 | 3.5 |
| B | 4-Cl | 6.3 | 3.8 |
Data from suggest halogenated analogs exhibit enhanced potency but higher lipophilicity.
Advanced: How to address low yields in the final amidation step during synthesis?
Q. Troubleshooting steps :
- Activating agents : Use HATU or EDC/HOBt for efficient amide bond formation .
- Solvent optimization : Switch from THF to DMF to improve reagent solubility .
- Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., epimerization) .
Yield improvement example : Switching from DCM to DMF increased yields from 45% to 72% for a related acetamide derivative .
Basic: What are the compound’s solubility properties in common laboratory solvents?
Q. Solubility profile :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Methanol | 10–15 | |
| Water | <0.1 |
Application note : For biological assays, prepare stock solutions in DMSO and dilute in buffered media to avoid precipitation .
Advanced: How to validate target engagement in cellular assays?
Q. Validation techniques :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts in treated vs. untreated cells .
- Knockout/rescue experiments : Use CRISPR-Cas9 to delete putative targets and assess activity loss .
- Fluorescent probes : Design fluorescently tagged analogs for live-cell imaging of target localization .
Advanced: What computational tools are used to predict metabolic liabilities?
Q. Tools and workflows :
- ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., sulfone oxidation, amide hydrolysis) .
- CYP450 docking : Identify likely cytochrome P450 interactions using AutoDock Vina .
- MetaSite : Predicts phase I metabolism pathways based on molecular structure .
Example prediction : The sulfone group is a high-risk site for oxidative metabolism, guiding derivatization to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
